molecular formula C13H16ClN3 B1332503 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine CAS No. 478016-00-1

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine

Cat. No. B1332503
M. Wt: 249.74 g/mol
InChI Key: CGBTZABQTSWFJF-UHFFFAOYSA-N
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Description

The compound "3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine" is a derivative of the 1H-pyrazole class, characterized by the presence of a tert-butyl group and a 4-chlorophenyl moiety. This structure is related to various pyrazole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science due to their interesting chemical and physical properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route starting from potassium tricyanomethanide, followed by a selective Sandmeyer reaction . Another approach includes N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to yield 1,5-diaminopyrazoles, which can further react with various electrophiles to form different pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, revealing details such as planarity of the heterocyclic core and the presence of conjugated π-electron systems. For example, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones exhibit planar heterocyclic cores and are studied for their intermolecular interactions . The molecular and supramolecular structures of these compounds can also be analyzed computationally using density functional theory (DFT) to complement experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including reactions with electrophiles, carbon disulfide, and dicarbonyl compounds, leading to the formation of new pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines . The reactivity of these compounds can be influenced by the substituents on the pyrazole ring, as seen in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The presence of hydrogen bonding, π-π stacking interactions, and other non-covalent interactions can significantly influence the crystalline lattice and stability of these compounds . For instance, the crystal structure of 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one shows dimers linked by C-H...O hydrogen bonds and further assembled into chains by π-π stacking interactions . These interactions are crucial for understanding the solubility, melting points, and other physical properties of the compounds.

Scientific Research Applications

Chemical Synthesis and Properties

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine demonstrates significant chemical versatility. For instance, an efficient one-pot two-step synthesis of a pyrazole derivative of this compound shows operational easiness, short reaction time, and does not require isolation or purification of the intermediate, highlighting its potential in streamlined chemical synthesis (Becerra, Rojas, & Castillo, 2021).

Structural Analysis

The compound has been used in structural analysis studies. For example, it has been involved in the formation of hydrogen-bonded dimers and sheets, as observed in crystallographic studies, indicating its utility in studying molecular interactions and crystal engineering (Quiroga, Pantoja, Cobo, & Glidewell, 2013).

Intermediate in Synthesis

This compound plays a crucial role as an intermediate in the synthesis of targeted molecules, demonstrating its importance in the creation of more complex chemical structures (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

Catalysis

It's also been explored in catalysis. For instance, pyrazolyl compounds, including those derived from 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine, have been used in the copolymerization of CO2 and cyclohexene oxide, showcasing their potential in polymer chemistry (Matiwane, Obuah, & Darkwa, 2020).

Reactivity Studies

Studies on the reactivity of derivatives of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine have provided insights into the behavior of such compounds under various chemical reactions, contributing to a better understanding of their chemical properties (Mironovich & Shcherbinin, 2014).

Molecular Structure Analysis

Extensive research has been conducted on the molecular structures of derivatives of this compound, which has implications for understanding its chemical behavior and potential applications in various fields (Portilla, Lizarazo, Cobo, & Glidewell, 2011).

Green Chemistry Applications

The compound has also been explored in the context of green chemistry, specifically in the protection of secondary amines in the substituted pyrazole derivative, which is vital for the development of sustainable synthetic methods (2020).

Drug Development

In drug development, its derivatives are used as intermediates for synthesizing more complex compounds with potential pharmacological applications, illustrating its importance in medicinal chemistry (Bobko, Kaura, Evans, & Su, 2012).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBTZABQTSWFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354375
Record name 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine

CAS RN

478016-00-1
Record name 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure in Example 161A Step 3, 4-chlorophenylhydrazine hydrochloride (1.43 g, 8.0 mol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) were reacted to give 3-tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine (653 mg, 2.62 mmol, 33%). 1H NMR (300 MHz, DMSO-d6) δ 7.61 (d, 1H), 7.49 (d, 2H), 5.39 (s, 1H), 5.28 (s, 1H), 1.09 (s, 9H); LC-MS (ESI) m/z 250 (M+H)+.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Charris-Molina, JC Castillo, M Macías… - The Journal of Organic …, 2017 - ACS Publications
A novel series of fully substituted pyrazolo[3,4-b]pyridines 4 has been prepared in a regioselective manner by the microwave-assisted reaction between N-substituted 5-aminopyrazoles …
Number of citations: 36 pubs.acs.org
X Li, X Zhou, J Zhang, L Wang, L Long, Z Zheng, S Li… - Molecules, 2014 - mdpi.com
A series of 1-aryl-3-(2H-chromen-5-yl)urea and 1-aryl-3-(chroman-5-yl)urea derivatives were designed, synthesized and evaluated for their inhibitory activities towards TNF-α …
Number of citations: 17 www.mdpi.com
D Zhu, Q Xing, R Cao, D Zhao, W Zhong - Molecules, 2016 - mdpi.com
We have identified a novel series of substituted N,N′-diarylurea p38α inhibitors. The inhibitory activity of the target compounds against the enzyme p38α, MAPKAPK2 in BHK cells, TNF…
Number of citations: 11 www.mdpi.com

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